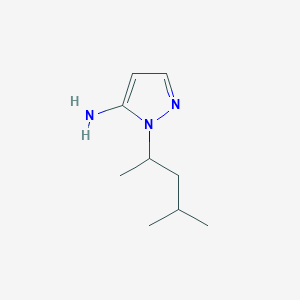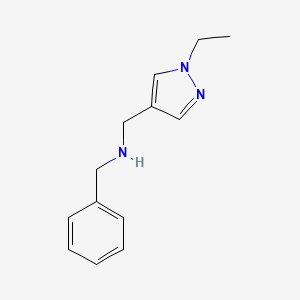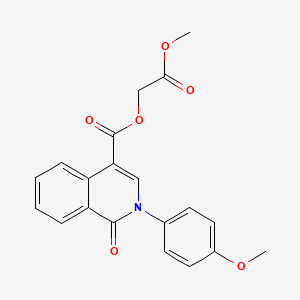![molecular formula C18H17N7O2S2 B2891229 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 852437-00-4](/img/structure/B2891229.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are often used in medicinal chemistry due to their wide range of biological activities . They can act as inhibitors of various enzymes and have potential applications in the treatment of diseases such as tuberculosis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes . This method is functional group tolerant and provides a facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of these compounds can vary depending on the substituents at different positions. For example, the presence of a para-halogen phenyl at the 3 position has been found in some advanced lead compounds .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, they can react with europium under solvothermal conditions to yield a homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their structure. For example, some compounds exhibit superior thermostability .Applications De Recherche Scientifique
Insecticidal Potential
- Synthesis and Insecticidal Assessment : This compound has been used as a precursor in synthesizing various heterocycles. These heterocycles have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
- Synthesis and Biological Evaluation : The compound has been part of the synthesis of various heterocycles, like quinolines and triazolo[3,4-b][1,3,4]thiadiazepines, showing in vitro antibacterial and antifungal activities against several strains including A. niger and E. coli (Sahi & Paul, 2016).
- Synthesis, Antibacterial, and Antioxidant Evaluation : Compounds with thiadiazole and triazole fragments, including this molecule, have been synthesized and analyzed for antibacterial activities against organisms like Rhizobium radiobacter and Escherichia coli (Anusevičius et al., 2015).
- Novel Antimicrobial Compounds Synthesis : The compound has been involved in the synthesis of novel selenolo[2,3-c]pyrazole compounds, demonstrating significant antibacterial activity against gram-positive and gram-negative bacteria, and remarkable antifungal activity (Zaki et al., 2016).
Anticancer and Antioxidant Properties
- Antioxidant and Anticancer Agent : The related compound, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole, has been studied for its in vitro antioxidant properties and its anticancer activity in HepG2 cells (Sunil et al., 2010).
Synthesis and Characterization
- Synthesis and Structural Analysis : There has been research on the synthesis, structure analysis, and Density Functional Theory (DFT) calculations of related triazolo[4,3-b]pyridazine compounds (Sallam et al., 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cancer cell growth and survival .
Result of Action
The result of the compound’s action is a significant reduction in tumor cell growth and survival . The compound has demonstrated excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values in the nanomolar to micromolar range .
Orientations Futures
The future research directions in this field could involve the design and development of more selective and potent molecules based on the [1,2,4]triazolo[4,3-b]pyridazine core . Additionally, further studies could focus on understanding the mechanism of action of these compounds and optimizing their properties for specific applications .
Propriétés
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)17-22-21-14-8-9-16(24-25(14)17)28-10-15(26)19-18-23-20-11(2)29-18/h4-9H,3,10H2,1-2H3,(H,19,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETONOOZDWIVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NN=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)





![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-(phenylsulfonyl)propanamide](/img/structure/B2891153.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)


![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)